molecular formula C7H8BrN B1282459 5-Bromo-2,4-dimethylpyridine CAS No. 27063-92-9

5-Bromo-2,4-dimethylpyridine

Cat. No. B1282459
CAS RN: 27063-92-9
M. Wt: 186.05 g/mol
InChI Key: SLMUXUHXAIPROA-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylpyridine is a chemical compound that belongs to the pyridine family . It has a molecular weight of 186.05 .


Synthesis Analysis

The synthesis of 5-Bromo-2,4-dimethylpyridine involves a palladium-catalyzed Suzuki cross-coupling reaction . The reaction conditions involve two stages: the first stage involves the reaction of 2,5-Dibromo-4-methylpyridine with tetrakis (triphenylphosphine) palladium (0) in tetrahydrofuran at 0°C in an inert atmosphere. The second stage involves the reaction with methylmagnesium bromide in tetrahydrofuran for 3 hours under reflux .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2,4-dimethylpyridine is C7H8BrN . The InChI code is 1S/C7H8BrN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 and the InChI key is SLMUXUHXAIPROA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-2,4-dimethylpyridine has a boiling point of 211.7°C at 760 mmHg . It has a density of 1.4±0.1 g/cm³ . The molar refractivity is 41.7±0.3 cm³ . It has a polar surface area of 13 Ų and a molar volume of 131.4±3.0 cm³ .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

  • Summary of Application: 5-Bromo-2,4-dimethylpyridine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications as chiral dopants for liquid crystals .
  • Methods of Application: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2,4-dimethylpyridine with several arylboronic acids .
  • Results or Outcomes: The synthesis resulted in a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for these pyridine derivatives, which described the possible reaction pathways .

Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester

  • Summary of Application: 5-Bromo-2,4-dimethylpyridine is used in the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester . This bromination reaction is a key step in the synthesis of imidazolinones .
  • Methods of Application: The bromination reaction uses N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator .
  • Results or Outcomes: The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester was found to be a typical reaction initiated by free radicals . The activation energy of the bromination was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 .

Safety And Hazards

5-Bromo-2,4-dimethylpyridine is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

5-bromo-2,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMUXUHXAIPROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539929
Record name 5-Bromo-2,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dimethylpyridine

CAS RN

27063-92-9
Record name 5-Bromo-2,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

150 ml of 65% strength oleum are added dropwise to 28.9 ml of 2,4-dimethylpyridine, while cooling with ice and stirring, such that the temperature does not rise above 35° C. When the solution has become homogeneous, 6.42 ml of bromine are slowly added dropwise, with stirring. The mixture is stirred at 80° C. for 31/2 hours. After cooling, it is carefully added dropwise to 1 kg of ice, neutralized with solid Na2CO3 and extracted 3 times with 300 ml of ether each time. The organic layer is separated off and dried over magnesium sulfate. After removal of the solvent by distillation in vacuo, 34.6 g of a pale yellow oil consisting of the isomers 5-bromo-2,4-dimethylpyridine and 3-bromo-2,4-dimethylpyridine are obtained. The isomers are separated by column chromatography on silicon dioxide gel to give 10 g of 5-bromo-2,4-dimethylpyridine as a colorless liquid (13.0 g of 3-bromo-2,4-dimethylpyridine).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Thalhammer, J Mecinović, C Loenarz… - Organic & …, 2011 - pubs.rsc.org
Based on structural analysis of the human 2-oxoglutarate (2OG) dependent JMJD2 histoneNε-methyl lysyl demethylase family, 3-substituted pyridine 2,4-dicarboxylic acids were …
Number of citations: 72 pubs.rsc.org
HM Gilow, JH Ridd - The Journal of Organic Chemistry, 1974 - ACS Publications
Bromination of Pyridinium Ions by Hypobromous Acid were measured with a Disc integrator. The columns employed were all stainlesssteel since serious decomposition was noted …
Number of citations: 9 pubs.acs.org

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